molecular formula C20H19NO2 B11110702 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]- CAS No. 34200-53-8

1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-

Cat. No.: B11110702
CAS No.: 34200-53-8
M. Wt: 305.4 g/mol
InChI Key: QSKPRAZBWICXDM-UHFFFAOYSA-N
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Description

2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a compound of significant interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-(diethylamino)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can have different electronic and steric properties .

Scientific Research Applications

2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound’s electron-accepting properties make it effective in photopolymerization processes, where it initiates polymerization upon exposure to light. In biological systems, its fluorescent properties enable it to bind to specific biomolecules, facilitating imaging and sensing applications .

Properties

CAS No.

34200-53-8

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3

InChI Key

QSKPRAZBWICXDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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